molecular formula C19H17ClO4 B5199558 2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one

2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one

Cat. No.: B5199558
M. Wt: 344.8 g/mol
InChI Key: KKEXUJHSIFQRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds. The chemical structure of Clomazone contains a chromone ring that is substituted with a chloro group, a hydroxyl group, and a butoxyphenyl group.

Scientific Research Applications

2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds, including grasses and broadleaf weeds. In addition to its use as a herbicide, this compound has also been studied for its potential as an antifungal agent and as a treatment for malaria.

Mechanism of Action

The mechanism of action of 2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll. By inhibiting PPO, this compound prevents the formation of chlorophyll, which ultimately leads to the death of the target plant.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity to mammals and is considered to be safe for use in agriculture. However, studies have shown that exposure to this compound can cause a range of physiological effects, including liver and kidney damage, oxidative stress, and changes in gene expression.

Advantages and Limitations for Lab Experiments

2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one is a widely used herbicide and is readily available for use in laboratory experiments. Its low toxicity and well-characterized mechanism of action make it a useful tool for studying the effects of herbicides on plant physiology. However, the use of this compound in laboratory experiments is limited by its specificity for PPO and its potential for off-target effects.

Future Directions

There are several future directions for the study of 2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one and its potential applications. One area of research is the development of this compound analogs with improved herbicidal properties and reduced off-target effects. Another area of research is the investigation of this compound's potential as an antifungal agent and as a treatment for malaria. Additionally, the effects of this compound on non-target organisms and the environment should be further investigated to ensure its safe use in agriculture.

Synthesis Methods

2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one can be synthesized by reacting 6-chloro-3-hydroxy-4H-chromen-4-one with 4-butoxyphenylmagnesium bromide in the presence of a catalyst such as copper(I) chloride. The reaction proceeds through a Grignard reaction, which results in the formation of this compound as a white crystalline solid.

Properties

IUPAC Name

2-(4-butoxyphenyl)-6-chloro-3-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClO4/c1-2-3-10-23-14-7-4-12(5-8-14)19-18(22)17(21)15-11-13(20)6-9-16(15)24-19/h4-9,11,22H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEXUJHSIFQRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.